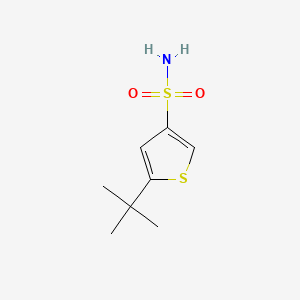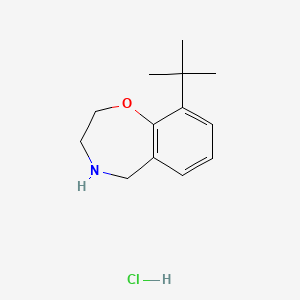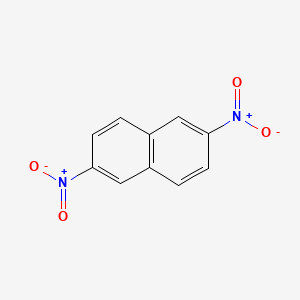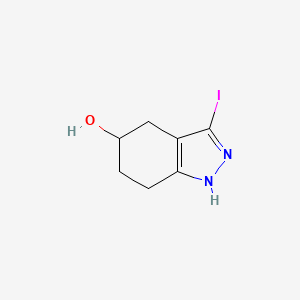
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of an iodine atom in the 3-position and a hydroxyl group in the 5-position of the tetrahydroindazole ring makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 3-position.
Oxidation: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one.
Reduction: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
Aplicaciones Científicas De Investigación
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes and receptors, leading to various therapeutic effects . For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine and hydroxyl groups, resulting in different chemical and biological properties.
3-iodo-1H-indazole: Lacks the tetrahydro ring, which affects its reactivity and biological activity.
3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol |
InChI |
InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10) |
Clave InChI |
VGTYGSKQIVJZBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1O)C(=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


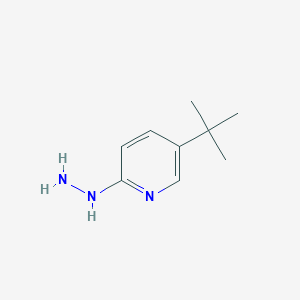
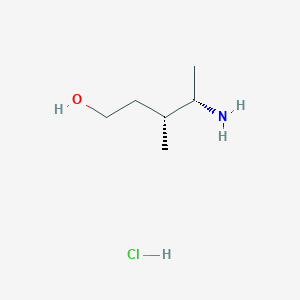
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
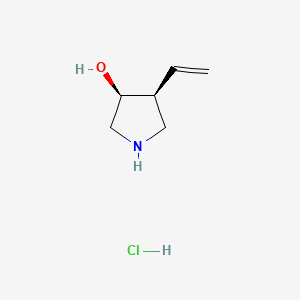
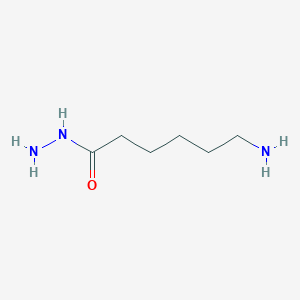
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
